molecular formula C16H10Cl2N2O B13995420 (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone CAS No. 252210-59-6

(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone

Cat. No.: B13995420
CAS No.: 252210-59-6
M. Wt: 317.2 g/mol
InChI Key: JMZNQOZNBFTQSW-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two 4-chlorophenyl groups attached to an imidazole ring, with a methanone group linking them. Imidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Methanone Linkage: The methanone group can be introduced through a reaction with a suitable methanone precursor, such as acetyl chloride, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: Studied for its potential as an anti-inflammatory, antifungal, or anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(5-phenyl-1H-imidazol-2-yl)methanone: Similar structure but lacks the second 4-chlorophenyl group.

    (4-Bromophenyl)(5-(4-bromophenyl)-1H-imidazol-2-yl)methanone: Similar structure but with bromine atoms instead of chlorine.

    (4-Methylphenyl)(5-(4-methylphenyl)-1H-imidazol-2-yl)methanone: Similar structure but with methyl groups instead of chlorine.

Uniqueness

(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone is unique due to the presence of two 4-chlorophenyl groups, which may enhance its biological activity and specificity compared to similar compounds. The chlorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical reactions.

Properties

CAS No.

252210-59-6

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

(4-chlorophenyl)-[5-(4-chlorophenyl)-1H-imidazol-2-yl]methanone

InChI

InChI=1S/C16H10Cl2N2O/c17-12-5-1-10(2-6-12)14-9-19-16(20-14)15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20)

InChI Key

JMZNQOZNBFTQSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)C(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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